molecular formula C15H19N5O3 B11485065 1-(2,4-Dimethoxyphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(2,4-Dimethoxyphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11485065
M. Wt: 317.34 g/mol
InChI Key: LYAYVQWOHXYEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a substituted phenyl ring and a pyrimidinone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves the following steps:

    Formation of the Pyrimidinone Moiety: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Guanidine Group: The guanidine group can be introduced via a nucleophilic substitution reaction using a suitable guanidine derivative.

    Substitution on the Phenyl Ring: The dimethoxy groups on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions could target the pyrimidinone moiety, potentially converting it to a dihydropyrimidine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the guanidine group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. They could serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The molecular targets could include receptors, enzymes, or nucleic acids, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea
  • N-(2,4-dimethoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amidine

Uniqueness

What sets N-(2,4-dimethoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine apart from similar compounds is its specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of both the guanidine and pyrimidinone moieties could result in distinctive interactions with biological targets, making it a compound of interest for further study.

Properties

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C15H19N5O3/c1-8-9(2)17-15(19-13(8)21)20-14(16)18-11-6-5-10(22-3)7-12(11)23-4/h5-7H,1-4H3,(H4,16,17,18,19,20,21)

InChI Key

LYAYVQWOHXYEKP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C=C(C=C2)OC)OC)C

Canonical SMILES

CC1=C(N=C(NC1=O)N=C(N)NC2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.